2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide
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Description
“2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring in this compound is substituted with a chloro group, a trifluoromethyl group, and a sulfanyl group linked to a phenethyl nicotinamide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position . Attached to the pyridine ring via a sulfanyl group is a phenethyl nicotinamide .
Scientific Research Applications
Chemistry and Synthesis
2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of highly efficient herbicides like trifloxysulfuron, can be synthesized from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. The optimized reaction conditions have led to an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Interaction and Structural Characterization
The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine was investigated, leading to the formation of the n–σ* complex of 5-trifluoromethyl-pyridine-2-thione with molecular iodine. The crystal structure of the new salt bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide was determined by X-ray diffraction, revealing a distinct arrangement of cationic and anionic moieties, interlinked through hydrogen bonds and short intermolecular contacts (Chernov'yants et al., 2011).
Insecticide Efficacy and Mode of Action
Sulfoxaflor and the sulfoximine insecticides, such as N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ(4)-sulfanylidene] cyanamide, have been recognized for their high efficacy against a wide range of sap-feeding insects, including those resistant to neonicotinoids and other insecticides. Sulfoxaflor functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs) and exhibits distinct structure-activity relationships and modes of action compared to other nAChR agonists like neonicotinoids. This unique property contributes to its effectiveness against resistant insect pests (Sparks et al., 2013).
Novel Bioactive Scaffold in Insecticidal Activity
The sulfoximine functional group, a novel bioactive scaffold, was investigated leading to the discovery of sulfoxaflor, which exhibits broad-spectrum efficacy against many sap-feeding insect pests. The lack of cross-resistance observed between sulfoxaflor and neonicotinoids, along with the unique structure of the sulfoximines compared to neonicotinoids, reflects the distinctive properties of this class of insect control agents (Zhu et al., 2011).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3OS/c21-16-11-14(20(22,23)24)12-27-19(16)29-18-15(7-4-9-26-18)17(28)25-10-8-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGWTRTYNXCVJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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